N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is a compound that features a piperidine ring and a thiophene ring connected through a carboxamide linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperidine and thiophene moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Mechanism of Action
- Piperidine derivatives, such as this compound, often exhibit diverse biological activities due to their flexible ring structure and nitrogen atom. These activities can include anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Coupling Reaction: The piperidine and thiophene derivatives are then coupled through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Piperidin-4-ylthiophene-2-carboxamide
Substitution: N-alkyl or N-acyl piperidine derivatives
Scientific Research Applications
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound can be used to study the interactions of piperidine and thiophene moieties with biological targets, providing insights into their pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
Thiophene-2-carboxamide: Lacks the piperidine moiety, focusing on the thiophene ring.
Uniqueness
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRNEWDOPNYHRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672582 |
Source
|
Record name | N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211130-98-1 |
Source
|
Record name | N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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